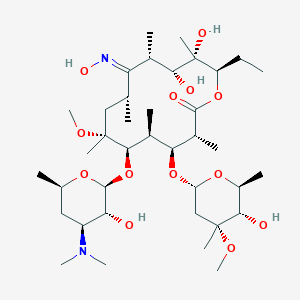

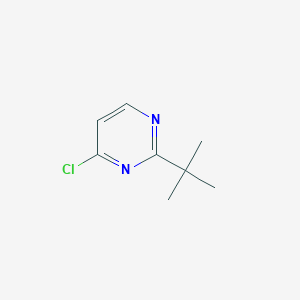

![molecular formula C12H22O3 B170342 Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- CAS No. 18934-00-4](/img/structure/B170342.png)

Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-

説明

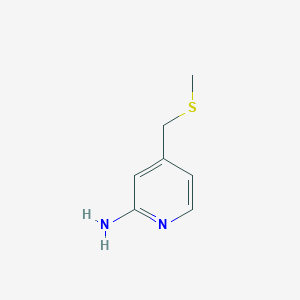

“Oxetane, 3,3’-[oxybis(methylene)]bis[3-ethyl-” is a chemical compound with the molecular formula C12H22O3 . It is a colorless or light yellow transparent liquid . This compound is mainly used for the synthesis of UV polymerization, coatings, and resins . It can be used in UV inks, coatings, and UV adhesives .

Synthesis Analysis

The synthesis of “Oxetane, 3,3’-[oxybis(methylene)]bis[3-ethyl-” involves a scale-up process in melt without using solvents . A series of different functional epoxy monomers are employed as co-monomers for targeting specific end-use applications .Molecular Structure Analysis

The molecular structure of “Oxetane, 3,3’-[oxybis(methylene)]bis[3-ethyl-” includes a total of 51 bonds. There are 21 non-H bonds, 11 rotatable bonds, 2 four-membered rings, 4 aliphatic ethers, and 2 Oxetanes .Chemical Reactions Analysis

This compound is identified for kick-started cationic polymerization with an aim to have a transformative impact on the radiation curing industry . It has been discovered that the use of certain highly substituted epoxides such as limonene dioxide (LDO) in oxetane systems led to faster rate of initiation, thereby significantly lowering the induction time (also referred to as “kick-start effect”), and increasing the overall polymerization kinetics of oxetanes .Physical And Chemical Properties Analysis

The physical and chemical properties of “Oxetane, 3,3’-[oxybis(methylene)]bis[3-ethyl-” include a boiling point of 275℃, a density of 0.992, and a flash point of 91℃ . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Photopolymerization Applications : A study by Sangermano et al. (2004) discussed the use of a fluorinated oxetane monomer in cationic photopolymerization, leading to hydrophobic surfaces with altered thermal and physical properties (Sangermano et al., 2004).

Liquid Crystal and Semiconductor Applications : McGlashon et al. (2012) explored the use of a solution-processable small molecule semiconductor with oxetane groups, displaying smectic-C and nematic liquid crystal phases, for potential applications in electronic devices (McGlashon et al., 2012).

Copolymerization for Radiation Resistance : Research by Hayashi et al. (1963) focused on copolymerizing different oxetanes using gamma radiation, which could be significant in developing radiation-resistant materials (Hayashi et al., 1963).

Polymerization with Lithium Salts : A study by Miwa et al. (2001) investigated the cationic ring-opening polymerization of bis-oxetanes with lithium salts, which has implications for developing solid polymer electrolytes (Miwa et al., 2001).

Silicon-Containing Oxetane Monomers for Coatings : Sangermano et al. (2004) synthesized silicon-containing oxetane monomers for use in coatings, enhancing hydrophobicity and modifying polymerization rates (Sangermano et al., 2004).

Cationic UV Curing and Thermal Properties : Zhan et al. (2012) synthesized oxetane-modified polysiloxanes and studied their cationic UV curing behavior, revealing improved thermal stability and potential applications in coatings (Zhan et al., 2012).

Poly(ether)s Synthesis with Bis-Oxetanes : Nishikubo et al. (2004) explored the synthesis of polyethers using bis-oxetanes, demonstrating their solubility in organic solvents and high thermal stability (Nishikubo et al., 2004).

Bioisostere Applications in Drug Discovery : Dubois et al. (2021) investigated 3,3-diaryloxetanes as potential bioisosteres in drug discovery, finding their properties to be similar or superior to related alkyl linkers (Dubois et al., 2021).

作用機序

Target of Action

It is mainly used for the synthesis of uv polymerization, coatings, and resins .

Mode of Action

It is known to be a UV-curable monomer material, which suggests that it undergoes polymerization when exposed to UV light .

Biochemical Pathways

As a UV-curable monomer, it likely participates in the polymerization pathway under UV light exposure .

Result of Action

As a uv-curable monomer, it is likely to form polymers when exposed to uv light, which can be used in the formation of coatings, resins, and uv adhesives .

Safety and Hazards

特性

IUPAC Name |

3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-11(5-13-6-11)9-15-10-12(4-2)7-14-8-12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWFRSQRHGKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COCC2(COC2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075402 | |

| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

142675-43-2, 18934-00-4 | |

| Record name | OXT 221 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142675-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3-ethyl-3-oxetanylmethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18934-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3,3'-(oxybis(methylene))bis(3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018934004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(oxydimethanediyl)bis(3-ethyloxetane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes DOX a promising candidate for replacing acrylic monomers in radiation curing applications?

A1: DOX stands out due to its high reactivity and ability to undergo cross-linking when exposed to UV or electron beam radiation []. This characteristic makes it highly suitable for radiation curing applications. Furthermore, DOX can be synthesized on a large scale using a solvent-free melt process [], potentially offering cost-effectiveness compared to traditional acrylic monomers.

Q2: How does the choice of co-monomer impact the properties of DOX-based materials?

A2: The selection of co-monomers significantly influences the final properties of materials incorporating DOX. Research has shown that different functional epoxy monomers, when used as co-monomers with DOX, affect the viscosity, conversion rate during curing, network formation, and ultimately, the thermo-mechanical properties of the resulting material []. This highlights the possibility of tailoring material properties for specific applications by carefully choosing the appropriate co-monomer for DOX.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

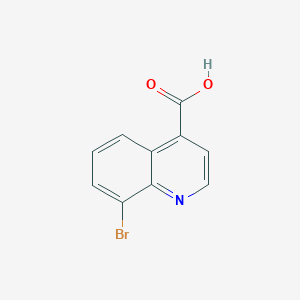

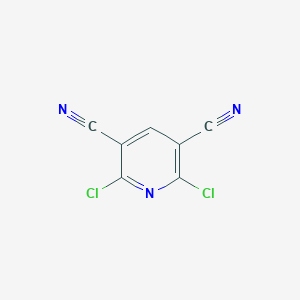

![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)

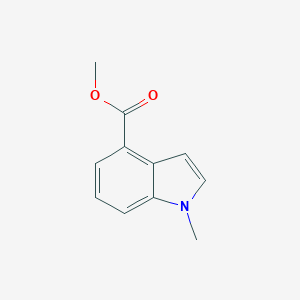

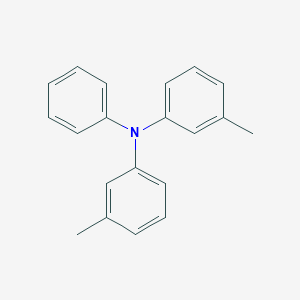

![(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B170286.png)